Dibenzo(d,i)(1,3,6,8)tetraoxecine
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Overview
Description
Dibenzo(d,i)(1,3,6,8)tetraoxecine is a heterocyclic compound with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol . It is characterized by a unique structure consisting of two benzene rings fused with a tetraoxecine ring, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(d,i)(1,3,6,8)tetraoxecine typically involves the reaction of catechol with formaldehyde under acidic conditions . The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings via the oxygen atoms to form the tetraoxecine ring .
Industrial Production Methods
The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dibenzo(d,i)(1,3,6,8)tetraoxecine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Scientific Research Applications
Dibenzo(d,i)(1,3,6,8)tetraoxecine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dibenzo(d,i)(1,3,6,8)tetraoxecine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Dibenzo(d,f)(1,3,2)dioxaphosphepine: Similar in structure but contains a phosphorus atom instead of oxygen.
Dibenzo(d,i)(1,3,2)dioxaborinine: Contains a boron atom, leading to different chemical properties.
Uniqueness
Dibenzo(d,i)(1,3,6,8)tetraoxecine is unique due to its tetraoxecine ring, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
263-29-6 |
---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2,4,11,13-tetraoxatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene |
InChI |
InChI=1S/C14H12O4/c1-2-6-12-11(5-1)15-9-17-13-7-3-4-8-14(13)18-10-16-12/h1-8H,9-10H2 |
InChI Key |
POTKLDKTNSEKOI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC=C2OCOC3=CC=CC=C3O1 |
Origin of Product |
United States |
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